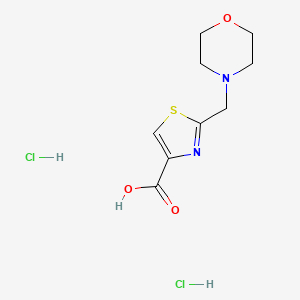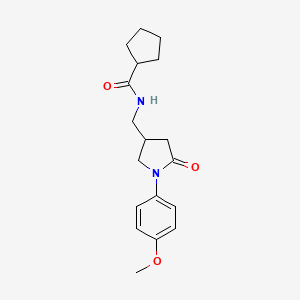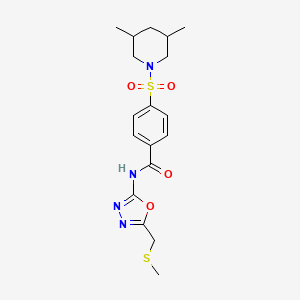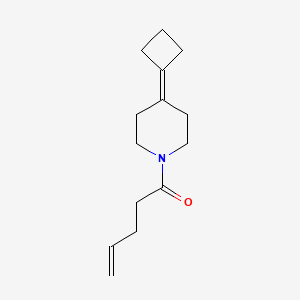
2-(Morpholinomethyl)thiazole-4-carboxylic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Morpholinomethyl)thiazole-4-carboxylic acid dihydrochloride is an organic thiazole derivative. It has the empirical formula C9H14Cl2N2O3S and a molecular weight of 301.19 . It is provided in solid form .
Molecular Structure Analysis
The SMILES string of the compound is O=C(O)C1=CSC(CN2CCOCC2)=N1.Cl.Cl . This represents the structure of the molecule in a linear format. The InChI key is XRMOUFFOEVMQDO-UHFFFAOYSA-N .Scientific Research Applications
Antiprotozoal Applications
A study conducted by Verge and Roffey (1975) explored the antiprotozoal properties of thiazole derivatives, including 4-morpholinomethyl-thiazole, which showed moderate activity against Trypanosoma cruzi and Trypanosoma rhodesiense in mice. This research suggests potential applications in treating infections caused by these protozoa (Verge & Roffey, 1975).
Anti-anoxic Activity
Ohkubo et al. (1995) synthesized various 2-aminothiazoles and 2-thiazolecarboxamides, including compounds with morpholinomethyl groups. These compounds were tested for anti-anoxic (AA) activity, showing promise as cerebral protective agents (Ohkubo et al., 1995).
Antihypertensive Drug Potential
Drapak et al. (2019) conducted a study involving docking studies of N-R-phenyl-2,3-dihydro-1,3-thiazole-2-imine derivatives containing the morpholine moiety. They identified promising compounds for antihypertensive activity, highlighting the potential use of morpholinomethyl-thiazoles in hypertension treatment (Drapak et al., 2019).
Antimicrobial and Antitumor Properties
Studies like those by Jakubkienė et al. (2003) and Horishny et al. (2020) have synthesized morpholinomethyl-thiazole derivatives and tested them for antimicrobial and antitumor activities. These studies indicate the potential of these compounds in treating various microbial infections and cancer (Jakubkienė et al., 2003); (Horishny et al., 2020).
Enzyme Inhibition
Korkmaz (2022) investigated the effects of 2-amino thiazole derivatives on metabolic enzymes like carbonic anhydrase and cholinesterases. This study suggests the role of morpholinomethyl-thiazoles in the development of enzyme inhibitors (Korkmaz, 2022).
properties
IUPAC Name |
2-(morpholin-4-ylmethyl)-1,3-thiazole-4-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S.2ClH/c12-9(13)7-6-15-8(10-7)5-11-1-3-14-4-2-11;;/h6H,1-5H2,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMOUFFOEVMQDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC(=CS2)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Morpholinomethyl)thiazole-4-carboxylic acid dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[4-(methylamino)-3-nitrobenzoyl]benzoate](/img/structure/B2446646.png)

![1-Methyl-4-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]piperazine](/img/structure/B2446649.png)

![2-{[(4-Chlorophenyl)sulfonyl]amino}-3-(4-cyanophenyl)propanoic acid](/img/structure/B2446652.png)



![5-({4-[(Difluoromethyl)sulfanyl]phenyl}amino)-1,3,4-thiadiazole-2-thiol](/img/structure/B2446660.png)
![5,9-Dioxatetracyclo[4.4.0.0^{2,4}.0^{3,7}]decane-4-carboxylic acid](/img/structure/B2446661.png)
![(2S)-2-[(2-chlorobenzoyl)amino]propanoic acid](/img/structure/B2446662.png)

![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2446668.png)